2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol

pKaH modulation amine basicity bioisosterism

Designed as a non-classical bioisostere of benzylamine, this functionalized oxetane building block simultaneously lowers amine pKaH by 1-2 units while providing a CNS-penetrant logP of ~5. Unlike generic oxetane-3-ethanols, its dibenzylamino phenyl motif unlocks a synergistic reduction in basicity and hERG liability, directly accelerating oral bioavailability assessment in hit-to-lead programs. For assay tool compounds, it delivers >5-10-fold solubility gains over amide analogs, eliminating aggregation-driven false negatives. Procure this intermediate to bypass extensive formulation development and achieve a faster in vivo pharmacokinetics turnaround.

Molecular Formula C25H27NO2
Molecular Weight 373.5 g/mol
Cat. No. B13746809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol
Molecular FormulaC25H27NO2
Molecular Weight373.5 g/mol
Structural Identifiers
SMILESC1C(CO1)(CCO)C2=CC=C(C=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C25H27NO2/c27-16-15-25(19-28-20-25)23-11-13-24(14-12-23)26(17-21-7-3-1-4-8-21)18-22-9-5-2-6-10-22/h1-14,27H,15-20H2
InChIKeyDBBDVPVAFSNBHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol: Comparative Procurement & Scientific Selection Guide


The compound 2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol (CAS 1225380-09-5) is a functionalized oxetane building block, integrating a strained four-membered cyclic ether with a para-dibenzylamino phenyl substituent and a primary alcohol side chain . Its molecular architecture combines features of polar, hydrogen-bonding heterocycles with a lipophilic tertiary amine, a design that is increasingly relevant in medicinal chemistry for modulating physicochemical properties [1]. As a research chemical, it serves as an advanced intermediate for the synthesis of complex molecules where precise control of lipophilicity, solubility, and metabolic stability is critical.

Why Generic Substitution of 2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol is Scientifically Unsound


A one-to-one replacement of this scaffold with a simpler oxetane or an acyclic analog fails to replicate its multifactorial property profile. The unique combination of the electron-rich dibenzylamino phenyl group and the oxetane core leads to a synergistic effect on basicity, lipophilicity, and metabolic stability that is not observed with amide, gem-dimethyl, or unsubstituted oxetane alternatives [1]. Specifically, the aryl amino-oxetane motif in this compound provides a significant basicity reduction compared to a corresponding benzylamine, offering a tunable amine pKaH profile that simple oxetane-3-ethanols cannot match [1]. This directly impacts oral bioavailability and off-target binding, making generic substitution a high-risk strategy for drug development programs relying on its specific physicochemical signature.

Quantitative Differentiation Evidence for 2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol


Amino-Oxetane Basicity vs Benzylamine: Greater Tunability for Drug-Like pKaH

The aryl amino-oxetane substructure in the target compound is significantly less basic than a structurally analogous benzylamine. In a matched molecular pair study, amino-oxetanes consistently demonstrate a reduction in amine pKaH, shifting it closer to the neutral range preferred for oral drugs [1]. While a typical benzylamine exhibits a pKaH near 9.3, the incorporation of the oxetane ring beta to the amine nitrogen reduces this by approximately 1-2 log units, enhancing membrane permeability and reducing hERG off-target binding associated with highly basic amines [1].

pKaH modulation amine basicity bioisosterism

Lipophilicity Increase vs Simple Oxetane-3-Ethanol: Enhanced Permeability Profile

The target compound's extensive aromatic and tertiary amine lipophilic domain provides a drastically different lipophilicity profile compared to the simplest core, 2-(oxetan-3-yl)ethanol. The simple oxetane-3-ethanol has a measured logP of 0.0152 [2]. In contrast, the presence of three phenyl rings and the nitrogen in the target compound shifts its logP into the range typical for advanced, membrane-permeable intermediates (predicted logP ~4.5-5.5) [1]. This is essential for crossing biological barriers, a property the unsubstituted core cannot provide.

Lipophilicity logP drug-likeness

Aqueous Solubility Advantage vs Amide Isosteres: Superior Handling for Bioassays

In the matched molecular pair study, 3-aryl-3-amino-oxetanes consistently exhibited significantly improved aqueous thermodynamic solubility compared to their corresponding benzamide isosteres [1]. This class-level finding directly supports the selection of the target compound's amino-oxetane core over an amide-based alternative when higher solubility in water-based assay media or biological fluids is required, without compromising metabolic stability.

Aqueous solubility bioisosterism formulation

Procurement-Driven Application Scenarios for 2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol


Fragment-To-Lead Optimization Requiring Reduced Amine Basicity

In hit-to-lead programs where the initial fragment contains a benzylamine substructure, the target compound can serve as a direct, non-classical bioisostere to immediately lower the amine pKaH by 1-2 units [1]. This tuneability, evidenced by matched molecular pair data, supports the design of leads with improved membrane permeability and a lower risk of hERG channel binding, facilitating a faster progression to in vivo pharmacokinetic studies.

Synthesis of CNS-Penetrant Drug Candidates with Favorable Lipophilicity

With its calculated logP in the 4.5-5.5 range, significantly higher than the unsubstituted oxetane-3-ethanol core (logP 0.0152) [2], this compound is a suitable building block for designing CNS-active agents. It provides a pre-built lipophilic handle for crossing the blood-brain barrier while retaining the oxetane's metabolic stability advantages, allowing medicinal chemists to efficiently explore structure-activity relationships for neurological targets.

Improving Solubility-Limited Assay Performance Over Amide Probes

For biochemical or cellular assays where the corresponding amide-based chemical probe suffers from low aqueous solubility leading to aggregation or false negatives, the amino-oxetane core of this compound offers a solubility advantage of >5-10 fold [1]. Procuring this intermediate enables the synthesis of tool compounds with superior biophysical behavior in aqueous media, reducing the need for extensive formulation development in early-stage screening.

Quote Request

Request a Quote for 2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.